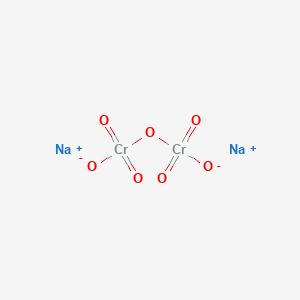
Sodium dichromate
Cat. No. B039290
Key on ui cas rn:
10588-01-9
M. Wt: 261.97 g/mol
InChI Key: KIEOKOFEPABQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04698220
Procedure details


A sample of commercially available sodium dichromate dihydrate 85 percent liquor was stirred in a 1 liter flask while adding 246.5 g 96 percent H2SO4 (236.6 g 100 percent, 1.21 equiv.). External cooling was provided as needed to keep the temperature below 50° C. Antimony trioxide stock solution (6.88 g. 0.40 g 100 percent Sb2O 3 , 0.065 percent based on weight of 100 percent Na2Cr2O7 ), prepared as described in Example 1, was added along with 2 g (0.32 percent based on weight of 100 percent Na2Cr2O7 ) magnetite. Stirring was continued and octanol (12.89 g, 4.76 equiv.) was added over 30 minutes. Cooling was provided as needed to maintain the temperature between 60° and 70° C. After addition of all the octanol, the temperature was allowed to increase to 105° C. (reflux). Stirring at reflux was continued overnight, although based on CO2 release and viscosity the reduction had reached the partial and point of ca. 60 percent within the first hour. The finished paste was not carried through the synthesis cycle. The reactivity of the system toward the reducing agent and the final physical properties of the paste were sufficient confirmation that the overall paste process was the same as with reductions involving the use of CrO3 .
Name
sodium dichromate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
Sb2O
Quantity
0.4 g
Type
reactant
Reaction Step Three

[Compound]
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
magnetite
Quantity
2 g
Type
reactant
Reaction Step Four



Name
Identifiers


|
REACTION_CXSMILES
|
O.O.[Cr:3]([O:7][Cr:8]([O-:11])(=[O:10])=[O:9])([O-:6])(=[O:5])=[O:4].[Na+:12].[Na+].OS(O)(=O)=O.O=[Sb]O[Sb]=O>C(O)CCCCCCC>[Cr:3]([O:7][Cr:8]([O-:11])(=[O:10])=[O:9])([O-:6])(=[O:5])=[O:4].[Na+:12].[Na+:12] |f:0.1.2.3.4,8.9.10|
|
Inputs


Step One
|
Name
|
sodium dichromate dihydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
246.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Sb]O[Sb]=O
|
[Compound]
|
Name
|
Sb2O
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
Na2Cr2O7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
magnetite
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCCCCCC)O
|
Step Six
|
Name
|
|
|
Quantity
|
12.89 g
|
|
Type
|
solvent
|
|
Smiles
|
C(CCCCCCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
External cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was provided
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was provided
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature between 60° and 70° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(reflux)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The finished paste was not carried through the synthesis cycle
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
